{[4-(Benzyloxy)phenyl]methyl}(butyl)amine
Overview
Description
{[4-(Benzyloxy)phenyl]methyl}(butyl)amine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a butylamine moiety
Mechanism of Action
Mode of Action
The presence of a benzyloxy group suggests that it may undergo reactions at the benzylic position . The compound may interact with its targets through mechanisms such as free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
The compound may participate in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . This reaction involves the oxidative addition of electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium . The compound’s participation in this and other biochemical pathways can lead to various downstream effects, influencing cellular processes and physiological responses .
Pharmacokinetics
The compound’s benzyloxy group may influence its bioavailability and pharmacokinetic behavior
Result of Action
Its potential participation in the sm cross-coupling reaction suggests it may contribute to the formation of new carbon–carbon bonds, influencing the structure and function of various biomolecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[4-(benzyloxy)benzyl]-N-butylamine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Benzyloxy)phenyl]methyl}(butyl)amine typically involves the following steps:
Formation of 4-(Benzyloxy)benzaldehyde: This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as sodium hydroxide.
Reductive Amination: The 4-(Benzyloxy)benzaldehyde is then subjected to reductive amination with butylamine in the presence of a reducing agent like sodium triacetoxyborohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[4-(Benzyloxy)phenyl]methyl}(butyl)amine can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of benzylic ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen, nitro, or other functional groups on the phenyl ring.
Scientific Research Applications
Chemistry
{[4-(Benzyloxy)phenyl]methyl}(butyl)amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology
Medicine
Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the butylamine moiety.
4-(Benzyloxy)benzylamine: Similar structure but with a different alkyl chain length.
Uniqueness
{[4-(Benzyloxy)phenyl]methyl}(butyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butylamine moiety differentiates it from other benzyloxy-substituted compounds, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]butan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-2-3-13-19-14-16-9-11-18(12-10-16)20-15-17-7-5-4-6-8-17/h4-12,19H,2-3,13-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMPEGCJOQKNDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263611 | |
Record name | N-Butyl-4-(phenylmethoxy)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66741-82-0 | |
Record name | N-Butyl-4-(phenylmethoxy)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66741-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Butyl-4-(phenylmethoxy)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.